molecular formula C9H18INO B14022465 N-Heptyl-2-iodoacetamide CAS No. 5349-30-4

N-Heptyl-2-iodoacetamide

Cat. No.: B14022465
CAS No.: 5349-30-4
M. Wt: 283.15 g/mol
InChI Key: GQHYYLBQXPYFDY-UHFFFAOYSA-N
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Description

N-Heptyl-2-iodoacetamide is an organic compound with the molecular formula C₉H₁₈INO. It is a derivative of iodoacetamide, where the heptyl group is attached to the nitrogen atom. This compound is known for its reactivity with thiol groups in proteins, making it a valuable reagent in biochemical and proteomic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Heptyl-2-iodoacetamide typically involves the reaction of heptylamine with iodoacetic acid or its derivatives. The general reaction can be represented as follows: [ \text{Heptylamine} + \text{Iodoacetic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-Heptyl-2-iodoacetamide primarily undergoes substitution reactions due to the presence of the iodo group. It can react with thiol groups in proteins, leading to the formation of stable thioether bonds.

Common Reagents and Conditions:

    Thiol-containing compounds: These are the primary reactants that interact with this compound.

    Reaction conditions: The reactions are typically carried out in slightly alkaline conditions (pH 8-8.5) to ensure the deprotonation of thiol groups, which enhances their reactivity.

Major Products: The major product of the reaction between this compound and thiol groups is a thioether bond, which is a stable linkage in proteins.

Scientific Research Applications

N-Heptyl-2-iodoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an alkylating agent to modify thiol groups in proteins and peptides.

    Biology: The compound is employed in studies involving enzyme inhibition, particularly those enzymes with cysteine residues at their active sites.

    Medicine: It is used in research related to enzyme inhibition and protein modification, which can have implications in drug development.

    Industry: this compound is used in the production of various biochemical reagents and in the modification of proteins for industrial applications.

Mechanism of Action

The primary mechanism of action of N-Heptyl-2-iodoacetamide involves the alkylation of thiol groups in proteins. The iodoacetamide moiety reacts with the thiol group of cysteine residues, forming a stable thioether bond. This reaction prevents the formation of disulfide bonds, thereby inhibiting the activity of enzymes that rely on cysteine residues for their catalytic function.

Comparison with Similar Compounds

    Iodoacetamide: A simpler analog of N-Heptyl-2-iodoacetamide, used for similar purposes in protein modification.

    Iodoacetate: Another related compound that also reacts with thiol groups but introduces a carboxymethyl group instead of a heptyl group.

    Chloroacetamide: Similar in structure but less reactive compared to iodoacetamide derivatives.

Uniqueness: this compound is unique due to the presence of the heptyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in specific biochemical applications where the hydrophobicity of the heptyl group can play a role in the compound’s interaction with proteins.

Properties

CAS No.

5349-30-4

Molecular Formula

C9H18INO

Molecular Weight

283.15 g/mol

IUPAC Name

N-heptyl-2-iodoacetamide

InChI

InChI=1S/C9H18INO/c1-2-3-4-5-6-7-11-9(12)8-10/h2-8H2,1H3,(H,11,12)

InChI Key

GQHYYLBQXPYFDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)CI

Origin of Product

United States

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